3,3-Dimethylpyrrolidine-2-thione
Overview
Description
3,3-Dimethylpyrrolidine-2-thione is a heterocyclic compound with the molecular formula C6H11NS and a molecular weight of 129.22 g/mol It is a five-membered ring structure containing sulfur, making it a thione derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpyrrolidine-2-thione can be synthesized from 3,3-Dimethyl-2-pyrrolidinone through a thionation reaction . The reaction typically involves the use of reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or xylene, and requires heating to facilitate the conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted pyrrolidine thiones.
Scientific Research Applications
3,3-Dimethylpyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethylpyrrolidine-2-thione exerts its effects involves interactions with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, protein functions, and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Pyrrolidine-2-thione: Lacks the dimethyl substitution, resulting in different chemical reactivity and biological properties.
3,3-Dimethylpyrrolidine:
Thiazolidine-2-thione: Contains a sulfur atom in a different ring structure, leading to distinct chemical and biological characteristics.
Uniqueness: 3,3-Dimethylpyrrolidine-2-thione is unique due to the presence of both the dimethyl substitution and the thione group, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3,3-dimethylpyrrolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVPKNPPQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569917 | |
Record name | 3,3-Dimethylpyrrolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127103-83-7 | |
Record name | 3,3-Dimethylpyrrolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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